dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
The compound is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic aromatic organic compound. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and unique reactivity. The compound also contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached, and a dimethyl dicarboxylate group, which consists of two methyl groups attached to a central carbon atom that is also attached to two carboxylate groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. The 1,2,3-triazole ring is known for its stability and unique reactivity, and the fluorophenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Properties
One notable application of compounds related to dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is in the development of neurokinin-1 (NK1) receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibit high affinity and oral activity as NK1 antagonists. They show potential efficacy in pre-clinical tests for emesis and depression (Harrison et al., 2001).
π-Hole Tetrel Bonding Interactions
Another area of interest is the π-hole tetrel bonding interactions in triazole derivatives that include α-ketoester functionality. These compounds show significant self-assembling properties in the solid state, forming symmetrically equivalent interactions. Such molecular interactions are vital in crystal engineering and molecular design (Ahmed et al., 2020).
Fluorescent Molecular Probes
Compounds structurally related to this compound have also been used in the development of fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence and can be employed in biological studies to track various cellular processes due to their high sensitivity and specificity (Diwu et al., 1997).
Antimicrobial Properties
There's also research indicating the antimicrobial properties of fluorinated 1,2,3-triazoles synthesized via a green, solvent-free click synthesis method. Some of these compounds have shown significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Aouad, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, reactivity, and potential uses. For example, it could be interesting to investigate its potential applications in fields such as medicinal chemistry or material science .
Properties
IUPAC Name |
dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICXPVSWAGWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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